molecular formula C6H9BrO3 B1287688 Isopropyl 3-bromo-2-oxopropanoate CAS No. 56417-63-1

Isopropyl 3-bromo-2-oxopropanoate

Cat. No.: B1287688
CAS No.: 56417-63-1
M. Wt: 209.04 g/mol
InChI Key: MBTUZNKTKYBZQY-UHFFFAOYSA-N
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Description

Isopropyl 3-bromo-2-oxopropanoate is an organic compound with the molecular formula C6H9BrO3. It is a colorless liquid that is used in various scientific experiments, particularly in the field of organic chemistry. This compound is known for its role as an intermediate in the synthesis of various active pharmaceutical ingredients and in crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 3-bromo-2-oxopropanoate can be synthesized through the bromination of isopropyl 3,3-dibromo-2-oxopropanoate. The reaction typically involves the use of bromine in diethyl ether at room temperature (around 20°C) under an inert atmosphere. The reaction time is approximately 1.5 hours, and the yield is around 89% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped with advanced safety and quality control measures to handle hazardous materials like bromine .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-bromo-2-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can be oxidized to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while reduction reactions can produce alcohols or other reduced derivatives .

Scientific Research Applications

Isopropyl 3-bromo-2-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-fungal properties.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in crop protection and as an anti-fungal agent in industrial applications.

Mechanism of Action

The mechanism of action of isopropyl 3-bromo-2-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt essential enzymatic processes in fungal cells.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 3,3-dibromo-2-oxopropanoate
  • Ethyl 3-bromo-2-oxopropanoate
  • Methyl 3-bromo-2-oxopropanoate

Uniqueness

Isopropyl 3-bromo-2-oxopropanoate is unique due to its specific bromination pattern and the presence of an isopropyl ester group. This combination of functional groups makes it particularly useful as an intermediate in organic synthesis and in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

propan-2-yl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTUZNKTKYBZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604176
Record name Propan-2-yl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56417-63-1
Record name Propan-2-yl 3-bromo-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To iso-propanol was added 3-bromopyruvic chloride (5 g) at −5° C. dropwise and the solution was stirred overnight at 20° C. Evaporation of solvent gave iso-propyl 3-bromopyruvate (3.5 g), which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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